molecular formula C12H10O4 B159564 Ethyl coumarin-3-carboxylate CAS No. 1846-76-0

Ethyl coumarin-3-carboxylate

Cat. No.: B159564
CAS No.: 1846-76-0
M. Wt: 218.20 g/mol
InChI Key: XKHPEMKBJGUYCM-UHFFFAOYSA-N
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Description

Ethyl 3-coumarincarboxylate, also known as ethyl coumarin-3-carboxylate, is a derivative of coumarin. Coumarins are a class of naturally occurring compounds found in many plants and are known for their diverse biological activities. Ethyl 3-coumarincarboxylate is particularly significant in organic synthesis and is used in the production of biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-coumarincarboxylate can be synthesized through various methods. One common method involves the Knoevenagel condensation reaction, where salicylaldehyde reacts with ethyl cyanoacetate in the presence of a base to form the coumarin derivative . Another method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of a strong acid .

Industrial Production Methods: Industrial production of ethyl 3-coumarincarboxylate typically involves large-scale Knoevenagel or Pechmann condensations. These methods are favored due to their efficiency and the high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-coumarincarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-coumarincarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and antioxidants.

    Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.

    Industry: It is used in the production of perfumes, cosmetics, and laser dyes.

Comparison with Similar Compounds

  • Coumarin-3-carboxylic acid
  • Ethyl 2-oxo-2H-chromene-3-carboxylate
  • Ethyl 2H-1-benzopyran-3-carboxylate

Comparison: Ethyl 3-coumarincarboxylate is unique due to its ester group, which can be easily modified to produce a variety of derivatives. This makes it a versatile intermediate in organic synthesis compared to other coumarin derivatives .

Properties

IUPAC Name

ethyl 2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHPEMKBJGUYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171594
Record name Ethylcoumarin-3-carboxylate
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1846-76-0
Record name 3-Carbethoxycoumarin
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Record name Ethylcoumarin-3-carboxylate
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Record name Ethylcoumarin-3-carboxylate
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Record name Ethyl Coumarin-3-carboxylate
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Record name ETHYLCOUMARIN-3-CARBOXYLATE
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Synthesis routes and methods

Procedure details

A 1.0 g (1.8 mmol) sample of bis-iodoethoxy-coumarin (from Example 32 or Example 34) and 0.47 g (1.8 mmol) of 1,4,10,13-tetraoxa-7,16-diazacycloctadecane (i.e., 4,13-diaza-18-crown-6) were separately dissolved in 50 ml portions of dry acetonitrile. The combined solutions (100 ml total) were refluxed under nitrogen for six days in the presence of 5 equivalents (0.94 g) anhydrous sodium carbonate. During the reaction, the coarse sodium carbonate was converted to an extremely fine powder. The cooled reaction mixture was filtered and the solution was evaporated to dryness in vacuo. The residue was dissolved in methylene chloride, and the solution was filtered. Evaporation of the methylene chloride using the rotary evaporator at aspirator pressure, followed by oil pump pressure, gave a yellow foam (>100% of the calculated yield). The crude product was purified by chromatography on deactivated neutral alumina first using methylene chloride to elute unreacted starting materials, followed by a 1-5% ethanol/methylene chloride mixture to elute the product. About 50% of calculated amount of the product was recovered, consisting essentially of the desired product (VI). LRMS FAB (triethanolamine) calculated m/e for C28H40N2O10 was 564.27, whereas the observed m/e was 587, [VIII(Na)] +; free [VII]+ was not observed. UV (phosphate buffered saline) Imax =374 nm, 312 nm. Fluorescence (phosphate buffered saline) showed Iex =371 nm and Icm =453 nm.
Name
bis-iodoethoxy-coumarin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4,10,13-tetraoxa-7,16-diazacycloctadecane
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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